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Abstract
This document provides a detailed methodology for the synthesis of Afatinib, a potent and

irreversible dual inhibitor of the ErbB family of receptors, starting from 4-Chloro-7-fluoro-6-
nitroquinazoline. The synthetic route involves a four-step process encompassing nucleophilic

aromatic substitution, etherification, nitro group reduction, and a final amidation to yield the

target compound. This guide includes comprehensive experimental protocols, tabulated

quantitative data for each synthetic step, and visual diagrams of the synthetic workflow and the

targeted biological signaling pathway.

Introduction
Afatinib (marketed as Gilotrif) is a second-generation tyrosine kinase inhibitor used in the

treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2] It

irreversibly binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4),

thereby blocking downstream signaling pathways involved in cell proliferation and survival.[1][3]
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The following application note details a robust synthetic route to Afatinib, commencing with the

readily available starting material, 4-Chloro-7-fluoro-6-nitroquinazoline.

Overall Synthetic Scheme
The synthesis of Afatinib from 4-Chloro-7-fluoro-6-nitroquinazoline is accomplished in four

principal steps:

Step 1: N-Arylation. Nucleophilic aromatic substitution of the chloro group at the C4 position

of 4-Chloro-7-fluoro-6-nitroquinazoline with 3-chloro-4-fluoroaniline.

Step 2: Etherification. Substitution of the fluoro group at the C7 position with (S)-

tetrahydrofuran-3-ol in the presence of a base.

Step 3: Nitro Group Reduction. Reduction of the nitro group at the C6 position to an amine.

Step 4: Amidation. Coupling of the resulting diamine with an activated derivative of (E)-4-

(dimethylamino)but-2-enoic acid to yield Afatinib.

Experimental Protocols and Data
Step 1: Synthesis of N-(3-chloro-4-fluorophenyl)-7-
fluoro-6-nitroquinazolin-4-amine (Intermediate 1)
This step involves the reaction of 4-Chloro-7-fluoro-6-nitroquinazoline with 3-chloro-4-

fluoroaniline.

Protocol:

A mixture of 4-chloro-7-fluoro-6-nitroquinazoline (1.0 eq) and 3-chloro-4-fluoroaniline (1.1

eq) in 2-propanol is stirred at reflux for 4 hours. After cooling to room temperature, the

precipitated solid is collected by filtration, washed with 2-propanol, and dried under vacuum to

afford N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine as a yellow solid.[4]

Quantitative Data:
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Parameter Value Reference

Yield ~95% [4]

Appearance Yellow Solid [4]

Molecular Formula C₁₄H₇ClF₂N₄O₂ [5]

Molecular Weight 336.68 g/mol [5]

¹H NMR (DMSO-d₆, 400 MHz)

δ 10.01 (s, 1H), 9.35 (s, 1H),

8.75 (s, 1H), 8.25 (dd, J = 6.8,

2.4 Hz, 1H), 7.90 (m, 1H), 7.55

(t, J = 9.2 Hz, 1H)

[4]

Step 2: Synthesis of (S)-N-(3-chloro-4-fluorophenyl)-6-
nitro-7-(tetrahydrofuran-3-yloxy)quinazolin-4-amine
(Intermediate 2)
This step involves the displacement of the fluorine atom at C7 by (S)-tetrahydrofuran-3-ol.

Protocol:

To a solution of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (1.0 eq) and (S)-

(+)-3-hydroxytetrahydrofuran (1.5 eq) in anhydrous N,N-dimethylformamide (DMF), sodium

hydride (60% dispersion in mineral oil, 1.5 eq) is added portion-wise at 0 °C under a nitrogen

atmosphere. The mixture is stirred at room temperature for 3 hours. The reaction is then

quenched with ice-water, and the resulting precipitate is filtered, washed with water, and dried

to give the desired product.[6]

Quantitative Data:
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Parameter Value Reference

Yield ~85% [6]

Appearance Light yellow to yellow solid [7]

Molecular Formula C₁₈H₁₄ClFN₄O₄ [7]

Molecular Weight 404.78 g/mol [7]

¹H NMR (DMSO-d₆, 400 MHz)

δ 9.85 (s, 1H), 9.05 (s, 1H),

8.65 (s, 1H), 8.20 (dd, J=6.8,

2.4 Hz, 1H), 7.85 (m, 1H), 7.45

(t, J=9.2 Hz, 1H), 5.20 (m, 1H),

4.05-3.85 (m, 4H), 2.30-2.10

(m, 2H)

[3]

Step 3: Synthesis of (S)-N⁴-(3-chloro-4-fluorophenyl)-7-
(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine
(Intermediate 3)
This step focuses on the reduction of the nitro group to an amine.

Protocol:

A mixture of (S)-N-(3-chloro-4-fluorophenyl)-6-nitro-7-(tetrahydrofuran-3-yloxy)quinazolin-4-

amine (1.0 eq), iron powder (5.0 eq), and ammonium chloride (0.5 eq) in a mixture of ethanol,

tetrahydrofuran, and water (2:1:1) is heated at reflux for 4 hours. The hot solution is then

filtered through celite, and the filtrate is concentrated under reduced pressure. The residue is

partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over

anhydrous sodium sulfate, and concentrated to yield the product.[8]

Quantitative Data:
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Parameter Value Reference

Yield ~90% [8]

Appearance Off-white to pale yellow solid [9]

Molecular Formula C₁₈H₁₆ClFN₄O₂ [9]

Molecular Weight 374.80 g/mol [9]

¹H NMR (DMSO-d₆, 400 MHz)

δ 9.30 (s, 1H), 8.30 (s, 1H),

8.15 (dd, J=6.8, 2.4 Hz, 1H),

7.75 (m, 1H), 7.35 (t, J=9.2 Hz,

1H), 7.05 (s, 1H), 5.25 (s, 2H),

5.10 (m, 1H), 3.95-3.75 (m,

4H), 2.20-2.00 (m, 2H)

[3]

Step 4: Synthesis of Afatinib
The final step is the amidation of the 6-amino group.

Protocol:

To a solution of (S)-N⁴-(3-chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-

diamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, a

solution of (E)-4-(dimethylamino)but-2-enoyl chloride (1.2 eq) in THF is added dropwise. The

reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the

residue is purified by column chromatography on silica gel (dichloromethane/methanol

gradient) to afford Afatinib.

Quantitative Data:
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Parameter Value Reference

Yield

~84% (overall for the three-

stage process of nitro-

reduction, amidation, and

salification)

[10]

Appearance White to off-white solid [11]

Molecular Formula C₂₄H₂₅ClFN₅O₃ [11]

Molecular Weight 485.94 g/mol [11]

¹H NMR (DMSO-d₆, 400 MHz)

δ 9.55 (s, 1H), 8.75 (s, 1H),

8.50 (s, 1H), 8.15 (dd, J=6.8,

2.4 Hz, 1H), 7.80 (m, 1H), 7.40

(t, J=9.2 Hz, 1H), 7.15 (s, 1H),

6.85 (dt, J=15.6, 6.8 Hz, 1H),

6.20 (d, J=15.6 Hz, 1H), 5.15

(m, 1H), 4.00-3.80 (m, 4H),

3.10 (d, J=6.8 Hz, 2H), 2.25-

2.05 (m, 2H), 2.20 (s, 6H)

[3]

Visualizations
Synthetic Workflow
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4-Chloro-7-fluoro-6-nitroquinazoline Intermediate 1
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

Step 1: N-Arylation
3-chloro-4-fluoroaniline, 2-propanol, reflux Intermediate 2

(S)-N-(3-chloro-4-fluorophenyl)-6-nitro-7-(tetrahydrofuran-3-yloxy)quinazolin-4-amine

Step 2: Etherification
(S)-3-hydroxytetrahydrofuran, NaH, DMF Intermediate 3

(S)-N⁴-(3-chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine

Step 3: Nitro Reduction
Fe, NH₄Cl, EtOH/THF/H₂O, reflux

Afatinib

Step 4: Amidation
(E)-4-(dimethylamino)but-2-enoyl chloride, Et₃N, THF
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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